2-C-甲基-α-D-呋喃糖四苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

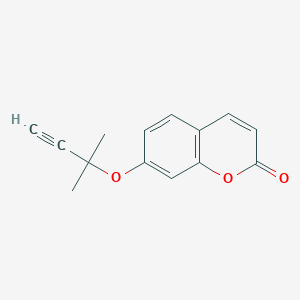

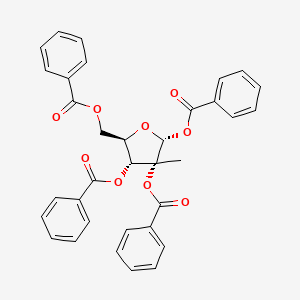

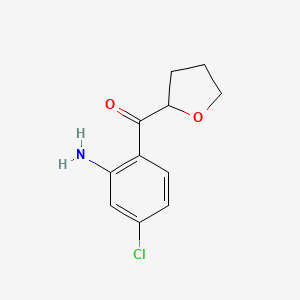

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is a heterocyclic organic compound . It is also known as (3,4,5-tribenzoyloxy-4-methyloxolan-2-yl)methyl benzoate . The molecule contains a total of 75 bonds, including 47 non-H bonds, 28 multiple bonds, 13 rotatable bonds, 4 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 4 aromatic esters, 1 aliphatic ether, and 1 Oxolane .

Molecular Structure Analysis

The molecular formula of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is C34H28O9 . The molecule contains a total of 75 bonds, including 47 non-H bonds, 28 multiple bonds, 13 rotatable bonds, 4 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 4 aromatic esters, 1 aliphatic ether, and 1 Oxolane .Physical And Chemical Properties Analysis

The molecular weight of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is 580.6 g/mol . It has a complexity of 957 and a topological polar surface area of 114 Ų .科学研究应用

Nucleoside Synthesis

“2-C-Methyl-alpha-D-riboFuranose tetrabenzoate” is used as a starting material for nucleoside synthesis . Nucleosides are essential components of all life forms on Earth as they serve as monomeric units of RNA and are responsible for encoding, transmitting, and expressing genetic information in living organisms .

Anticancer Research

Ribonucleosides and their derivatives, which can be synthesized from “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”, are profoundly explored in medicine as anticancer agents .

Antibacterial Research

Ribonucleosides and their derivatives are also being studied for their antibacterial properties . This research could lead to the development of new antibiotics that can combat resistant bacterial strains.

Antiviral Research

Molnupiravir, a ribonucleoside with proven activity against a number of RNA viruses, is currently being tested against SARS-CoV-2 . The synthesis of such ribonucleosides involves “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”.

Aminoglycoside-Aminocyclitol Antibiotics

Some aminoglycoside-aminocyclitol antibiotics, namely ribostamycin, butirosin B, neomycin, and paromomycin contain an O-β-D-ribofuranoside ring in their structure . The presence of the ribofuranose ring in these antibiotics may improve the bacterial ribosome selectivity .

Inhibition of LPS-induced NO and TNF-α Production

Benzyl β-D-ribofuranoside, which can be synthesized from “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”, was isolated from Euphorbia humifusa Willd and its ability to inhibit the LPS-induced NO and TNF-α production in RAW 264.7 cells was demonstrated .

Post-translational Modifications of Proteins

ADP-ribosylation, the post-translational modifications of proteins involved in many cellular processes, relies on the creation of an O-glycosidic bond between D-ribose and L-serine or L-threonine . The synthesis of such ribose derivatives involves “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”.

Src Kinase Inhibitory Activity

β-D-Ribofuranosides possessing phenolic aglycones were synthesized and found to exhibit the Src kinase inhibitory activity . The synthesis of such ribofuranosides involves “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”.

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZSLTLDMBDKOU-GDTAYWNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Tetrahydro-2H-pyran-2alpha-yl)oxy]propanoic acid](/img/structure/B1145359.png)